

Pocuvotide satetraxetan molecular structure and chelator

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Compound of Interest

Compound Name: Pocuvotide satetraxetan

Cat. No.: B15558500

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In-Depth Technical Guide: Pocuvotide Satetraxetan

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: Molecular Structure and Chelator

Pocuvotide satetraxetan is a radiopharmaceutical precursor designed for targeted radionuclide therapy and imaging. Central to its function are its distinct molecular components: a targeting moiety and a chelating agent.

Molecular Structure:

The molecular formula for **pocuvotide satetraxetan** is $C_{36}H_{54}N_8O_{15}S$.^[1] Its IUPAC name is (2S)-2-[[[(1S)-1-carboxy-5-[[4-[[[1,4,7,10-tetrakis(carboxymethyl)-1,4,7,10-tetrazacyclododec-2-yl]methyl]phenyl]carbamothioylamino]pentyl]carbamoylamino]pentanedioic acid.^[1]

Based on available data and nomenclature, **pocuvotide satetraxetan** is understood to be functionally analogous, if not identical, to vipivotide tetraxetan, also widely known as PSMA-617. The "-tide" suffix in "vipivotide" indicates a peptide-based targeting component, while "tetraxetan" refers to the chelator.

The targeting component is a urea-based peptidomimetic that exhibits a high binding affinity for Prostate-Specific Membrane Antigen (PSMA), a transmembrane protein significantly

overexpressed on the surface of prostate cancer cells.

Chelator:

The chelating agent in **pocuvotide satetraxetan** is DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). This macrocyclic molecule is covalently linked to the targeting moiety and is responsible for securely sequestering a radionuclide. The robust nature of the DOTA cage prevents the leakage of the radioisotope in vivo, which is critical for minimizing off-target radiation exposure and toxicity. DOTA can chelate a variety of radiometals, with Lutetium-177 (^{177}Lu) being a common radioisotope used in therapeutic applications with this class of molecules.

Quantitative Data

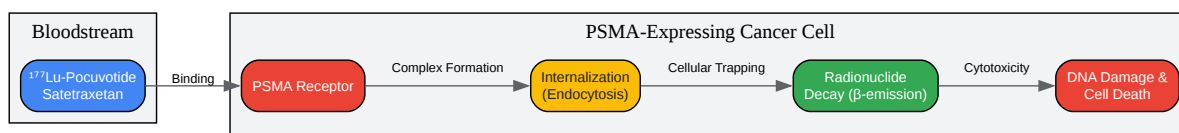
The following table summarizes key quantitative data for the closely related and well-characterized compound, PSMA-617.

Parameter	Value	Compound	Notes
Binding Affinity (K _i)	0.37 nM	PSMA-617	High-affinity inhibitor of PSMA peptidase activity. [1]
IC ₅₀	Not explicitly found for pocuvotide satetraxetan.	-	
Molecular Weight	870.9 g/mol	Pocuvotide satetraxetan	[1]

Mechanism of Action: Targeted Radionuclide Therapy

The therapeutic principle of **pocuvotide satetraxetan**, when complexed with a therapeutic radioisotope such as ^{177}Lu , is targeted radioligand therapy. The process can be summarized in the following steps:

- **Administration and Distribution:** The radiolabeled **pocuvotide satetraxetan** complex is administered intravenously.
- **Target Binding:** The PSMA-targeting portion of the molecule selectively binds to PSMA expressed on cancer cells.
- **Internalization:** Following binding, the entire complex, including the radionuclide, is internalized by the cancer cell.
- **Radionuclide Decay and Cytotoxicity:** The entrapped radionuclide (e.g., ^{177}Lu , a β -emitter) undergoes radioactive decay, releasing high-energy particles that induce DNA damage and subsequent cell death in the targeted cancer cell and surrounding tumor microenvironment.



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Mechanism of Action of ^{177}Lu -Pocuvotide Satetraxetan.

Experimental Protocols

The following is a representative protocol for the radiolabeling of a PSMA-targeting precursor like **pocuvotide satetraxetan** with Lutetium-177, based on established procedures for PSMA-617.

Protocol: Radiolabeling of **Pocuvotide Satetraxetan** with ^{177}Lu

Objective: To prepare ^{177}Lu -**pocuvotide satetraxetan** with high radiochemical purity for preclinical or clinical use.

Materials:

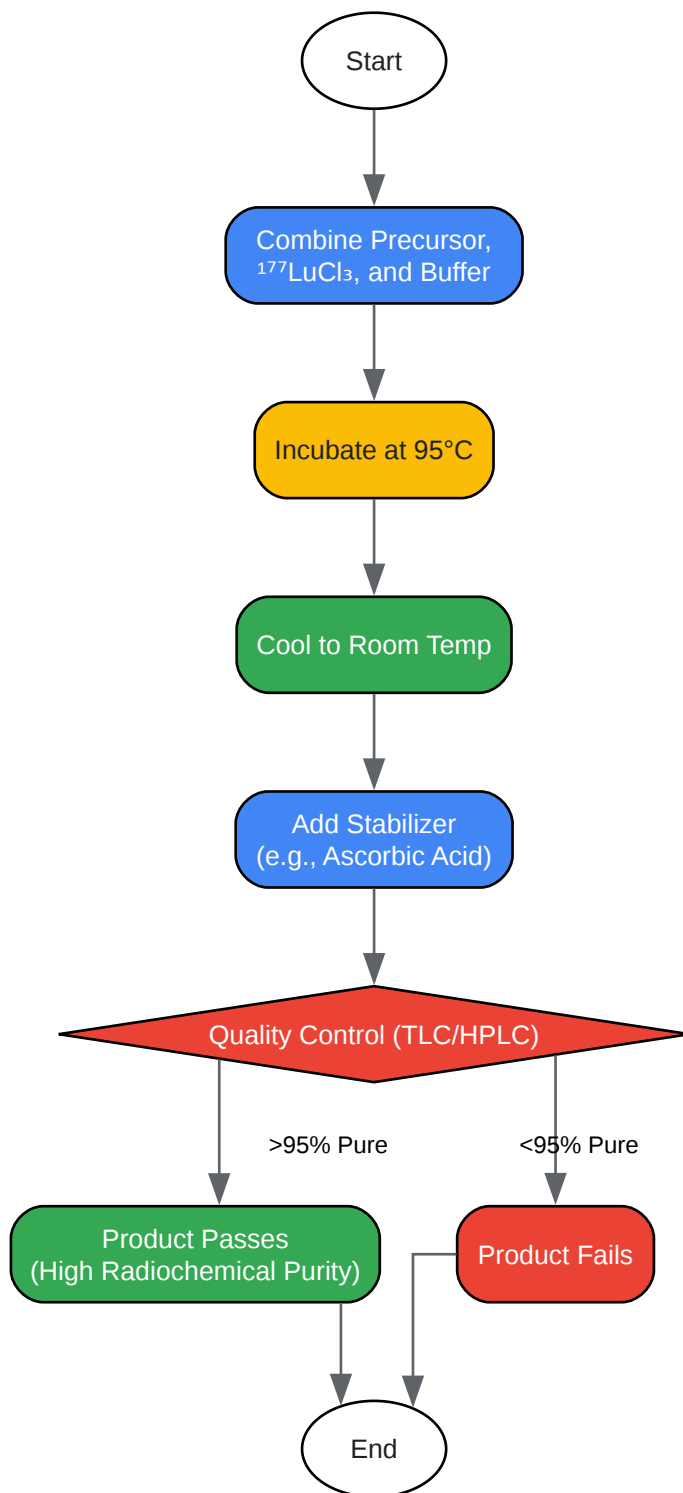
- **Pocuvotide satetraxetan** precursor

- No-carrier-added $^{177}\text{LuCl}_3$ in 0.04 M HCl
- Sodium acetate buffer (0.1 M, pH 5.5) or Ascorbate buffer (pH 4.5-5.0)
- Ascorbic acid solution (e.g., 50 mg/mL)
- Sterile, pyrogen-free reaction vials
- Heating block or water bath set to 95°C
- Lead shielding
- Calibrated radioactivity dose calibrator
- Sterile filters (0.22 μm)
- Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) system for quality control

Procedure:

- In a sterile, pyrogen-free reaction vial placed in a lead-shielded container, add the required volume of sodium acetate or ascorbate buffer.
- Add the desired amount of **pocuvotide satetraxetan** precursor (e.g., 100 μg).
- Carefully transfer the required activity of $^{177}\text{LuCl}_3$ to the reaction vial.
- Gently mix the contents of the vial.
- Measure the total activity in a dose calibrator.
- Incubate the reaction vial in a heating block or water bath at 95°C for 15-30 minutes.
- After incubation, remove the vial and allow it to cool to room temperature behind appropriate shielding.
- Add a stabilizing solution, such as ascorbic acid, to prevent radiolysis.

- Perform quality control checks to determine radiochemical purity using TLC or HPLC.

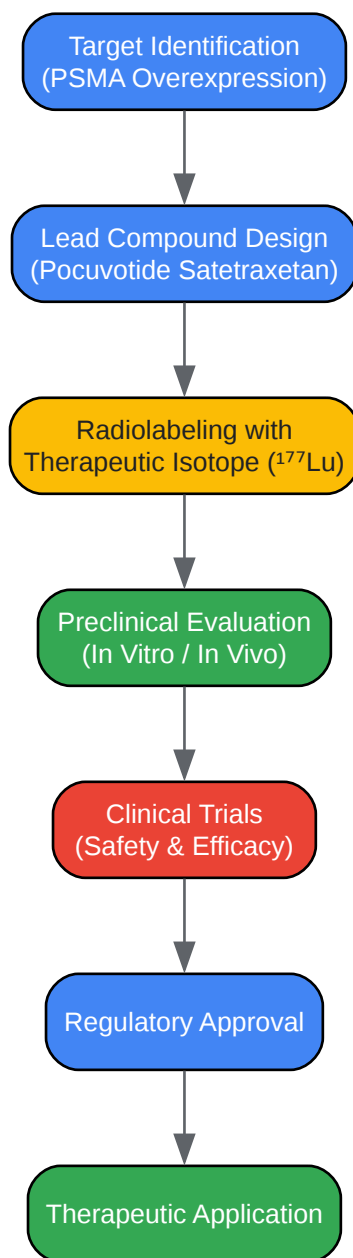


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Experimental Workflow for Radiolabeling.

Logical Relationships in Drug Development

The development and application of **pocuvotide satetraxetan** involve a logical progression from target identification to therapeutic application.



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Logical Flow of **Pocuvotide Satetraxetan** Development.

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References

- 1. Vipivotide tetraxetan - Wikipedia [en.wikipedia.org]
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